2-(2-Chloro-3-methylphenyl)acetic acid
Overview
Description
“2-(2-Chloro-3-methylphenyl)acetic acid” is a derivative of phenylacetic acid, which is a ring-substituted phenylacetic acid with auxin activity used as a plant growth regulator . The molecular formula of this compound is C9H9ClO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-3-methylphenyl)acetic acid” can be represented by the InChI code: 1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) and the corresponding InChI key is YBGVTNVOWFYDLN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-3-methylphenyl)acetic acid” include a molecular weight of 184.62 . It is a powder at room temperature .
Scientific Research Applications
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Pharmaceutical Research
- Application : Indole derivatives, which can be synthesized from compounds like 2-(2-Chloro-3-methylphenyl)acetic acid, have shown diverse biological activities .
- Method : These derivatives are synthesized using various chemical reactions .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Depression Treatment
- Application : The synthesis of antidepressant molecules is an important field of medicinal chemistry .
- Method : Antidepressant molecules can be synthesized through metal-catalyzed procedures .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
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Herbicide Production
- Application : Chloroacetic acid, which is structurally similar to 2-(2-Chloro-3-methylphenyl)acetic acid, is used in the production of phenoxy herbicides .
- Method : This is done by etherification with chlorophenols .
- Results : This process produces herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid, and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Safety And Hazards
The safety information for “2-(2-Chloro-3-methylphenyl)acetic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-chloro-3-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGVTNVOWFYDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-methylphenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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